![molecular formula C8H7NO5 B2425775 4-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 861315-61-9](/img/structure/B2425775.png)
4-Hydroxy-3-methyl-5-nitrobenzoic acid
Overview
Description
“4-Hydroxy-3-methyl-5-nitrobenzoic acid” is a type of aromatic compound that contains a hydroxy group (-OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid molecule . The presence of these functional groups can significantly influence the chemical behavior of the compound.
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into the molecule . The exact method would depend on the specific positions of the functional groups in the molecule .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzene ring (a six-carbon ring with alternating double bonds), with the hydroxy, methyl, and nitro groups attached at specific positions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely, depending on the specific functional groups present and their positions . Nitro compounds, for example, are known to undergo a variety of reactions, including reduction to amines and displacement reactions with nitrite ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by the presence and position of the functional groups . For example, the presence of a nitro group can increase the polarity of the molecule, affecting its solubility and reactivity .
Scientific Research Applications
Organic Synthesis and Drug Development
4-Hydroxy-3-methyl-5-nitrobenzoic acid serves as an intermediate in the synthesis of complex organic compounds. Researchers utilize it to create derivatives and explore novel chemical reactions. For instance, it has been employed in the synthesis of coenzyme Q and related compounds .
Fluorimetric Estimation of Homovanillic Acid
Homovanillic acid (HVA) is a metabolite of dopamine and plays a crucial role in neurotransmission. Scientists have developed a fluorimetric method using 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) as an indicator. This method allows for the estimation of HVA in normal brain tissue and has been applied across various species .
Schiff Base Synthesis and Qualitative Studies
Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been prepared using 4-hydroxy-3-methoxybenzaldehyde. These compounds are of interest due to their potential biological activities. High-performance liquid chromatography (HPLC) and UV spectrophotometry methods have been developed for qualitative analysis of these synthesized Schiff bases .
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds generally exhibit their effects through the nitro group (-NO2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen , which can interact with various biological targets.
Biochemical Pathways
It’s worth noting that benzoxazole derivatives, which can be synthesized using compounds like 4-hydroxy-3-methyl-5-nitrobenzoic acid, have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Pharmacokinetics
Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .
Result of Action
Benzoxazole derivatives, which can be synthesized using compounds like 4-hydroxy-3-methyl-5-nitrobenzoic acid, exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Action Environment
The nitro group in nitro compounds can interact with various environmental factors due to its polar nature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-3-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMLPTXBVNUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methyl-5-nitrobenzoic acid |
Synthesis routes and methods
Procedure details
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